4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone
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Overview
Description
4’-Methoxy-2’-methyl-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C10H9F3O2 and a molecular weight of 218.17 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a methoxy group, and a methyl group attached to an acetophenone core. It is primarily used in research settings and has various applications in the fields of chemistry and biochemistry .
Preparation Methods
The synthesis of 4’-Methoxy-2’-methyl-2,2,2-trifluoroacetophenone typically involves the reaction of 4-methoxyacetophenone with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride . The general reaction scheme is as follows:
4-Methoxyacetophenone+Trifluoroacetic anhydrideAlCl34’-Methoxy-2’-methyl-2,2,2-trifluoroacetophenone
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
4’-Methoxy-2’-methyl-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures to ensure selective and efficient transformations .
Scientific Research Applications
4’-Methoxy-2’-methyl-2,2,2-trifluoroacetophenone is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 4’-Methoxy-2’-methyl-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy and methyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors . These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
4’-Methoxy-2’-methyl-2,2,2-trifluoroacetophenone can be compared with other similar compounds such as:
2,2,2-Trifluoroacetophenone: Lacks the methoxy and methyl groups, resulting in different chemical reactivity and biological activity.
4’-Methyl-2,2,2-trifluoroacetophenone: Similar structure but without the methoxy group, leading to variations in its chemical properties and applications.
4’-Methoxyacetophenone:
The presence of the trifluoromethyl group in 4’-Methoxy-2’-methyl-2,2,2-trifluoroacetophenone imparts unique properties such as increased stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-methoxy-2-methylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-5-7(15-2)3-4-8(6)9(14)10(11,12)13/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOOQBPXUNZARD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374860 |
Source
|
Record name | 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845823-11-2 |
Source
|
Record name | 2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845823-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Methoxy-2'-methyl-2,2,2-trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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